molecular formula C15H15ClN2S B4287407 N-benzyl-N'-(4-chlorobenzyl)thiourea

N-benzyl-N'-(4-chlorobenzyl)thiourea

Cat. No. B4287407
M. Wt: 290.8 g/mol
InChI Key: QUYGOZVWMSHCKB-UHFFFAOYSA-N
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Description

“N-benzyl-N’-(4-chlorobenzyl)thiourea” is a chemical compound. However, there is limited information available about this specific compound . It’s worth noting that thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and have been used in various applications, including as intermediates in organic synthesis .


Synthesis Analysis

The synthesis of thioureas typically involves a condensation reaction between amines and carbon disulfide . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . However, the specific synthesis process for “N-benzyl-N’-(4-chlorobenzyl)thiourea” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . However, the specific molecular structure analysis for “N-benzyl-N’-(4-chlorobenzyl)thiourea” is not available in the retrieved resources.


Chemical Reactions Analysis

Thioureas, including “N-benzyl-N’-(4-chlorobenzyl)thiourea”, can participate in a variety of chemical reactions. For instance, they can undergo halogenation reactions under mild conditions . However, the specific chemical reactions involving “N-benzyl-N’-(4-chlorobenzyl)thiourea” are not detailed in the available resources.

properties

IUPAC Name

1-benzyl-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c16-14-8-6-13(7-9-14)11-18-15(19)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYGOZVWMSHCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-3-(4-chlorobenzyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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